N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide
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Overview
Description
N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorobenzoyl group, a methoxy group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide typically involves multiple steps. One common method involves the acylation of 4-chlorobenzoyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-hydroxy-N-methylacetamide
- 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid
Uniqueness
N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
332074-39-2 |
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Molecular Formula |
C31H27ClN2O3 |
Molecular Weight |
511g/mol |
IUPAC Name |
N-[1-(4-chlorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C31H27ClN2O3/c1-21-20-29(27-10-6-7-11-28(27)33(21)30(35)22-12-16-24(32)17-13-22)34(25-8-4-3-5-9-25)31(36)23-14-18-26(37-2)19-15-23/h3-19,21,29H,20H2,1-2H3 |
InChI Key |
OTZIMJZFCYQYBY-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)N(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)N(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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